molecular formula C7H10O2 B14148945 (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one CAS No. 1004-20-2

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one

Cat. No.: B14148945
CAS No.: 1004-20-2
M. Wt: 126.15 g/mol
InChI Key: JCYLVLDCMAUAKJ-RITPCOANSA-N
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Description

(1S,5R)-2-Oxabicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. For instance, a diene and a dienophile can be reacted to form the bicyclic structure, which is then oxidized to introduce the ketone functionality at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-6-Oxa-2-azabicyclo[3.2.1]octan-7-one
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • (1S,5R)-6-(tert-Butoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Uniqueness

(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

1004-20-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

JCYLVLDCMAUAKJ-RITPCOANSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(=O)O2

Canonical SMILES

C1CC2CC1CC(=O)O2

Origin of Product

United States

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